DEA is a crucial building block for creating surface-active agents (surfactants) and detergents commonly used in research laboratories. By reacting DEA with long-chain fatty acids, scientists can produce diethanolamides and their salts. These molecules exhibit amphiphilic properties, meaning they have both water-loving (hydrophilic) and water-hating (hydrophobic) regions. This characteristic makes them ideal for applications like solubilizing hydrophobic compounds in aqueous solutions, creating emulsions, and promoting foaming – all essential techniques in various research protocols NCBI Bookshelf - Diethanolamine (DEA): ). For instance, DEA-based detergents are used in protein extraction and purification procedures.
Diethanolamine's ability to react with acidic gases like carbon dioxide (CO2) makes it a potential candidate for CO2 capture technologies. Research explores using DEA solutions in absorption processes to remove CO2 from industrial gas streams. When DEA comes in contact with CO2, a reversible chemical reaction occurs, forming a stable complex. This captured CO2 can then be separated from the DEA solution for further processing or storage Neliti - The Use of Diethanolamine as a Co2 Absorbent in Was Take the Determination Coral Reef Age in Barrang Lompo Island Spermonde Islands Through Measurements of 14c Activity by Liquid Scintillation Counting (Lsc) Method: . Research in this area is ongoing, with scientists investigating ways to optimize the process for efficiency and minimize environmental impact.
Due to its water solubility and mild basicity, DEA can be used as a solvent for certain drugs and pharmaceuticals in research settings. Aqueous solutions of DEA can help dissolve poorly water-soluble drugs, facilitating their administration through intravenous injection. However, it's important to note that DEA itself might have potential health concerns, and its use in drug formulations is subject to strict regulations and ongoing research on safer alternatives NCBI Bookshelf - Diethanolamine (DEA): ).
Diethanolamine is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. It appears as a colorless, viscous liquid at room temperature, although it can also exist as a white solid due to its hygroscopic nature. Diethanolamine is classified as a secondary amine and a diol, exhibiting both basic and hydrophilic properties due to its amine and hydroxyl groups. It is soluble in water and has a variety of applications in industrial processes and consumer products. The International Agency for Research on Cancer classified diethanolamine as "possibly carcinogenic to humans" in 2013, highlighting concerns regarding its safety .
While DEA offers numerous industrial applications, safety considerations are essential.
Additionally, diethanolamine can react with fatty acids to form diethanolamides, which are used in surfactants .
While diethanolamine has various industrial applications, its biological activity raises safety concerns. It is known to be a potential skin irritant and has been associated with sensitization in occupational settings. Its toxicity extends to aquatic organisms, prompting environmental safety measures . Furthermore, studies indicate that exposure may lead to carcinogenic effects in certain conditions, necessitating careful handling .
Diethanolamine is synthesized primarily through the reaction of ethylene oxide with ammonia. The process involves the following steps:
This method yields approximately 300 million kilograms annually, with the product ratio adjustable by altering reactant stoichiometry .
Diethanolamine is utilized across various sectors:
Research on diethanolamine's interactions focuses on its kinetics with carbon dioxide and other amines. Studies have shown that diethanolamine reacts rapidly with carbon dioxide, forming stable carbamate complexes, which are vital for gas absorption processes . The interaction dynamics can vary based on temperature and concentration, impacting its efficiency in industrial applications.
Diethanolamine shares similarities with other alkanolamines but possesses unique characteristics that distinguish it from them.
Compound Name | Structure | Unique Features |
---|---|---|
Monoethanolamine | HN(CH₂CH₂OH) | Primary amine; less hydrophilic than diethanolamine. |
Triethanolamine | N(CH₂CH₂OH)₃ | Tertiary amine; exhibits different reactivity patterns. |
Methyldiethanolamine | N(CH₃)(CH₂CH₂OH)₂ | Contains a methyl group; used similarly but varies in properties. |
Isopropanolamine | N(CH(CH₃)₂)(CH₂CH₂OH) | Branched structure; different solubility characteristics. |
Diethanolamine's dual functionality as both an amine and a diol makes it particularly versatile for applications requiring both hydrophilicity and basicity .
Diethanolamine exhibits the molecular formula C₄H₁₁NO₂ with a molecular weight of 105.14 g/mol [1] [2]. The compound features a central nitrogen atom bonded to two ethanolamine arms, creating a symmetrical structure that adopts C₁ point group symmetry [3]. The molecular geometry is characterized by a pyramidal arrangement around the nitrogen center, consistent with sp³ hybridization and the presence of a lone pair of electrons [1] [4].
The optimized molecular geometry, determined through density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis set, reveals specific geometric parameters that define the molecular structure [4] [3]. The nitrogen atom exhibits tetrahedral geometry with bond angles approaching the ideal 109.5°, though slightly compressed due to the lone pair repulsion effect [5] [6].
Computational studies have provided detailed insights into the bond lengths within diethanolamine. The nitrogen-carbon bond lengths are calculated as 1.459 Å and 1.461 Å for the two N-C connections, indicating slight asymmetry in the molecular framework [4] [3]. These values are consistent with typical secondary amine N-C bond lengths and reflect the influence of electron-donating hydroxyl groups on the nitrogen center.
The carbon-oxygen bond lengths are determined to be 1.425 Å and 1.427 Å, representing the C-O bonds in the hydroxyl functionalities [4] [3]. These distances are characteristic of primary alcohol C-O bonds and are shorter than typical C-C single bonds but longer than C=O double bonds, confirming the single-bond character of these connections.
The carbon-hydrogen bond lengths range from 1.093 to 1.100 Å, typical for aliphatic C-H bonds in ethyl chains [4] [3]. The oxygen-hydrogen bond length is calculated as 0.961 Å, consistent with hydroxyl O-H bonds and indicating moderate hydrogen bonding capability [4] [3].
The bonding in diethanolamine combines characteristics of both amines and alcohols, resulting in a polyfunctional molecule with unique properties [1]. The nitrogen atom maintains a lone pair of electrons, conferring basic character to the molecule with a pKa value of 8.88 [7]. This basicity allows diethanolamine to act as a proton acceptor and participate in hydrogen bonding interactions.
The hydroxyl groups provide hydrogen bonding capability and increase water solubility [1] [7]. The combination of the basic nitrogen center and hydrogen-bonding hydroxyl groups makes diethanolamine an effective ligand for metal coordination [8] [9], capable of acting as both N and O donor.
Infrared spectroscopy provides detailed information about the vibrational modes of diethanolamine. Experimental FT-IR spectra recorded using a Perkin Elmer 100 FT-IR spectrometer in the range of 4000-400 cm⁻¹ have been compared with calculated frequencies to validate theoretical predictions [4] [3].
The N-H stretching vibration is calculated at 3452 cm⁻¹, characteristic of secondary amine functionality [4]. This frequency reflects the influence of the electron-donating ethanol groups on the nitrogen environment. The C-H stretching modes appear in the region 3062-2853 cm⁻¹ (calculated) and 2930-2847 cm⁻¹ (experimental), representing both symmetric and asymmetric stretching vibrations of the methylene groups [4] [3].
In-plane C-H vibrations, including scissoring and rocking modes, are calculated at 1507-1480 cm⁻¹ and 1299-1286 cm⁻¹, respectively [4]. Out-of-plane C-H vibrations, encompassing wagging and twisting motions, are observed at 1440-1314 cm⁻¹ (calculated) and 1456-1301 cm⁻¹ (experimental) [4] [3].
The N-C stretching vibration appears at 1136-1135 cm⁻¹ (calculated) and 1123 cm⁻¹ (experimental), with excellent agreement between theoretical and experimental values [4] [3]. The C-O stretching modes also demonstrate good correlation between calculated and experimental frequencies, confirming the accuracy of the computational model.
Raman spectroscopy provides complementary vibrational information through inelastic light scattering [10]. The technique has been applied to diethanolamine analysis, particularly in the context of carbon dioxide solubility studies [10]. Raman spectra of diethanolamine show characteristic peaks that can be used for quantitative analysis and molecular identification.
The Raman spectrum exhibits intensity variations with concentration, particularly in spectral regions from 1200-1500 cm⁻¹, which are associated with carbamate formation when diethanolamine interacts with carbon dioxide [10]. The region from 1000-1080 cm⁻¹ shows peaks related to carbonate and bicarbonate formation during chemical reactions [10].
Nuclear magnetic resonance spectroscopy has been employed to characterize diethanolamine structure and dynamics [11] [12]. ¹H NMR spectroscopy at 600 MHz in aqueous solution provides detailed information about the hydrogen environments within the molecule [13]. The technique has been utilized in mixture analysis applications, taking advantage of diethanolamine's properties as a viscous solvent for multidimensional NMR experiments [11].
The use of diethanolamine as a viscous solvent component in diethanolamine/DMSO-d₆ binary mixtures enables specialized NMR techniques such as ViscY experiments, which exploit reduced molecular tumbling to enhance magnetization transfer through dipolar cross-relaxation [11].
Comprehensive density functional theory calculations have been performed on diethanolamine using the B3LYP hybrid functional with 6-311++G(d,p) basis set [4] [3]. These calculations provide detailed insights into the electronic structure, geometry optimization, and vibrational properties of the molecule.
The DFT methodology employs Becke's three-parameter exchange functional combined with Lee-Yang-Parr correlation functional, representing a well-established approach for organic molecule calculations [3] [14]. The 6-311++G(d,p) basis set includes diffuse and polarization functions, ensuring accurate description of both valence and extended electron distributions [4] [3].
Geometry optimization calculations confirm that diethanolamine adopts a stable configuration with no imaginary frequencies, indicating a true minimum on the potential energy surface [4] [3]. The calculated geometric parameters show excellent agreement with available experimental data and demonstrate the reliability of the computational approach.
Theoretical vibrational frequency calculations have been performed to predict and assign the infrared and Raman spectra of diethanolamine [4] [3]. The calculated frequencies show excellent correlation with experimental values, with correlation coefficients of 0.9988 for the B3LYP/6-311++G(d,p) level of theory [4] [3].
The frequency calculations enable detailed mode assignments for all observed vibrational bands. Scaling factors derived from the ratio of calculated to experimental frequencies for the strongest peaks provide improved agreement between theory and experiment [4]. The linear relationship between calculated and experimental frequencies demonstrates the predictive capability of the theoretical approach.
DFT calculations provide access to various electronic properties and thermodynamic parameters of diethanolamine. The gas-phase enthalpy of formation has been determined as -94.91 ± 0.69 kcal/mol through combustion calorimetry studies [15]. These thermodynamic data are essential for understanding the stability and reactivity of diethanolamine in various chemical processes.
The electronic structure calculations reveal the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into the chemical reactivity and electron-donating capacity of the molecule [16] [14]. The calculated dipole moment and polarizability contribute to understanding the intermolecular interactions and solvent properties of diethanolamine.
Parameter Value MethodN-C bond length (1) 1.459 Å B3LYP/6-311++G(d,p)N-C bond length (2) 1.461 Å B3LYP/6-311++G(d,p)C-O bond length (1) 1.425 Å B3LYP/6-311++G(d,p)C-O bond length (2) 1.427 Å B3LYP/6-311++G(d,p)
C-H bond length (range) 1.093-1.100 Å B3LYP/6-311++G(d,p)
O-H bond length 0.961 Å B3LYP/6-311++G(d,p)
Molecular formula C₄H₁₁NO₂ Experimental
Molecular weight 105.14 g/mol Experimental
Point group symmetry C₁ Computational
Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment N-H stretching 3452 Not specified Primary amine N-H stretch
C-H stretching (symmetric/asymmetric) 3062-2853 2930-2847 Aliphatic C-H stretching modes
O-H stretching Not specified Not specified Alcohol O-H stretch
C-H in-plane (scissoring) 1507-1480 Not specified C-H bending in molecular plane
C-H in-plane (rocking) 1299-1286 Not specified C-H rocking motion
C-H out-of-plane (wagging) 1440-1314 1456-1301 C-H wagging out of plane
C-H out-of-plane (twisting) 1440-1314 1456-1301 C-H twisting motion
N-C stretching 1136-1135 1123 Amine C-N stretching
C-O stretching Good agreement Good agreement Alcohol C-O stretching
Property Value Source Melting point 28°C Experimental Boiling point 268.8°C Experimental Density at 20°C 1.097 g/mL ExperimentalRefractive index (nD20) 1.4747 Experimental Vapor pressure at 20°C <0.01 mm Hg ExperimentalSurface tension at 25°C 48.5 dyn/cm Experimental Viscosity at 30°C 380 cP Experimental pKa at 25°C 8.88 Experimental
Dielectric constant at 25°C 2.8 Experimental Flash point 152°C Experimental
Corrosive;Irritant;Health Hazard